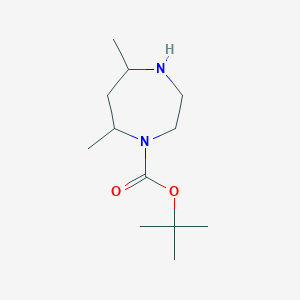

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Practical Synthesis of Rho–Kinase Inhibitor Intermediates

A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, demonstrates the compound's importance in the pharmaceutical industry. This synthesis provides a pathway for multikilogram production, highlighting the compound's utility in drug development (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).

Advanced Materials and Solvent Effects

Research on porphyrazines with annulated diazepine rings, specifically the synthesis and study of a Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine, reveals the compound's potential in materials science. The study focuses on the strong solvent effects on its spectral properties, offering insights into its application in materials with specific optical properties (P. Tarakanov, M. Donzello, O. Koifman, P. Stuzhin, 2011).

Synthetic Chemistry and Molecular Scaffold Development

Another application is in synthetic chemistry, where tert-butyl phenylazocarboxylates, related in functionality to the tert-butyl diazepane derivatives, serve as versatile building blocks. These compounds facilitate nucleophilic substitutions and radical reactions, demonstrating their utility in creating complex organic molecules and potential pharmaceuticals (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Novel Molecular Scaffolds for Nicotinic Modulators

The development of 10-methyl- 8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators showcases the compound's role in advancing neuroscience research. By providing a novel diazabicyclic ring system, this synthesis opens up new avenues for the development of modulators that could have therapeutic applications in neurological disorders (O. Paliulis, D. Peters, W. Holzer, A. Šačkus, 2013).

Catalysts in Olefin Epoxidation

Manganese(III) complexes of bisphenolate ligands, including those with a 1,4-diazepane backbone, have been explored as catalysts in the olefin epoxidation reaction. The study reveals how the Lewis basicity of ligands influences the reactivity and selectivity of the epoxidation process, underscoring the importance of such compounds in fine-tuning catalytic reactions (M. Sankaralingam, M. Palaniandavar, 2014).

Properties

IUPAC Name |

tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-8-10(2)14(7-6-13-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVGKESWDHMHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(CCN1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)

![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)